![molecular formula C16H18N6 B2760608 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1257546-35-2](/img/structure/B2760608.png)
4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazine derivatives are a class of nitrogen-containing heterocycles. They have been investigated as biologically active small molecules, exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
Triazine derivatives can be prepared by various methods. For instance, 1,3,5-triazine derivatives can be prepared by conventional methods or using microwave irradiation . The synthesis often involves the replacement of chloride ions in cyanuric chloride .Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex and varies based on the specific compound. Generally, they contain a triazine core, which is a six-membered ring with three nitrogen atoms .Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions. For example, they can be prepared from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely. They are generally stable compounds with high nitrogen content .Aplicaciones Científicas De Investigación
Reactivity and Derivative Synthesis
Research has shown that derivatives of 1,2,4-triazines, including compounds structurally related to 4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine, are synthesized for their versatile pharmacologic action. These derivatives have been explored for reactivity under various conditions to yield compounds with potential biological activities (Mironovich & Shcherbinin, 2014).
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds has provided insights into their potential applications. For instance, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was investigated, revealing details about the compound's molecular packing and intramolecular interactions, which could inform further pharmacological research (Mojzych et al., 2005).
Precursors for Synthesis of New Azolo Compounds
Compounds related to this compound serve as useful precursors for synthesizing a wide range of new azolo[3,4‐d]pyridiazines, azolo[1,5‐a]pyrimidines, azolo[5,1‐c]triazines, pyrazoles, and benzo[b][l,4]diazepine, demonstrating the compound's versatility in medicinal chemistry and drug development (Abdelhamid et al., 2016).
Protoporphyrinogen Oxidase Inhibitors
A series of derivatives, including those related to this compound, were synthesized as protoporphyrinogen oxidase inhibitors. These compounds showed significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, suggesting potential applications in agriculture (Li et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azepan-1-yl)-7-phenylpyrazolo[3,4-d]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-7-11-21(10-6-1)15-14-12-17-22(16(14)19-20-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFDWNAACJANDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)
![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)
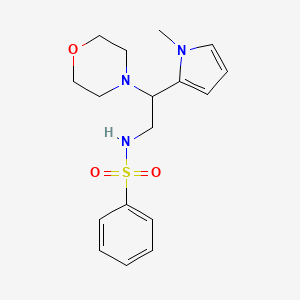

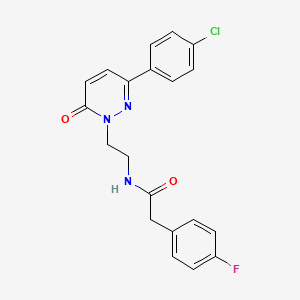
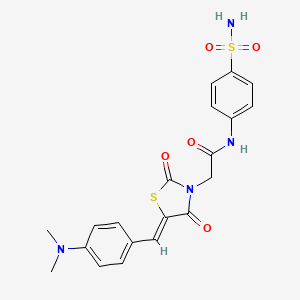
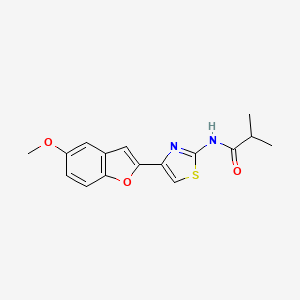

![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)
![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
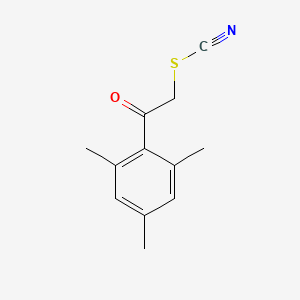

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)